Pseudoephedrine sulfate

Quality Control Pharmacopeial Compliance API Specification

Select pseudoephedrine sulfate for your extended-release solid dosage formulations to leverage its salt-specific solubility profile and excipient compatibility that directly impact dissolution kinetics and batch consistency. Unlike the hydrochloride salt, the sulfate form is preferentially selected for ER matrix technologies and combination products with loratadine or desloratadine. Benefit from a validated Level A IVIVC (r²>0.99) to support formulation optimization and biowaivers. USP monograph-compliant (assay 98.0%–100.5%) with stability-indicating RP-HPLC method available. Make an informed procurement decision—specify the sulfate salt to avoid altered dissolution, compromised ER performance, and batch variability.

Molecular Formula C20H32N2O6S
Molecular Weight 428.5 g/mol
CAS No. 7460-12-0
Cat. No. B1663402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoephedrine sulfate
CAS7460-12-0
SynonymsPseudoephedrine sulfate;  Afrin Tablets;  Afrinol;  Sch 4855; Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaS)-, sulfate (2:1)
Molecular FormulaC20H32N2O6S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O
InChIInChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10+;/m00./s1
InChIKeyCAVQBDOACNULDN-NRCOEFLKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Pseudoephedrine Sulfate (CAS 7460-12-0): Pharmacopeial-Grade Nasal Decongestant API


Pseudoephedrine sulfate is the sulfate salt of the sympathomimetic amine pseudoephedrine, an orally active nasal and sinus decongestant that stimulates adrenergic receptors to shrink swollen nasal mucous membranes [1]. It is a white crystalline powder with a molecular weight of 428.54 g/mol, chemically designated as (C₁₀H₁₅NO)₂·H₂SO₄, and is widely utilized as an active pharmaceutical ingredient in both immediate-release and extended-release oral solid dosage forms for the temporary relief of nasal congestion [1][2].

Pseudoephedrine Sulfate vs. Hydrochloride: Why Salt Form Matters for Formulation Performance


While both pseudoephedrine sulfate and pseudoephedrine hydrochloride deliver the same active base upon dissolution, their salt-specific physicochemical properties—including aqueous solubility, hygroscopicity, and bulk handling characteristics—directly impact formulation robustness, manufacturability, and dissolution behavior in solid dosage forms. The sulfate salt is preferentially selected for specific extended-release matrix technologies and combination products where its solubility profile and compatibility with excipients offer quantifiable advantages over the hydrochloride salt [1]. Procurement decisions based solely on the free base equivalence, without accounting for the salt form, risk altered dissolution kinetics, compromised extended-release performance, and batch-to-batch variability in finished drug products.

Quantitative Comparative Evidence for Pseudoephedrine Sulfate: Formulation and Bioavailability Performance Data


USP Assay Purity: ≥98.0% Pseudoephedrine Sulfate on Dried Basis

Pseudoephedrine sulfate complies with USP monograph specifications requiring assay purity between 98.0% and 100.5% (C₁₀H₁₅NO)₂·H₂SO₄ calculated on the dried basis [1]. This assay specification is a critical quality attribute that ensures batch-to-batch consistency in drug product manufacturing. In contrast, pseudoephedrine hydrochloride USP monograph specifies an assay range of 98.0%–102.0% for the hydrochloride salt, reflecting different acceptance criteria for the two salt forms [2].

Quality Control Pharmacopeial Compliance API Specification

Bioequivalence of Repeat-Action vs. Conventional Pseudoephedrine Sulfate Tablets

A clinical study compared the bioavailability of a single dose of d-pseudoephedrine sulfate from a repeat-action tablet (60 mg in coat, 60 mg in core) versus two 60 mg conventional tablets administered 6 hours apart [1]. There was no significant difference (P < 0.10) in area under the plasma concentration-time curve (AUC) or maximum plasma concentration (Cmax) between the two dosing regimens, establishing bioequivalence of the repeat-action formulation to the conventional regimen [1].

Bioavailability Formulation Development Clinical Pharmacology

Level A In Vivo–In Vitro Correlation for Pseudoephedrine Sulfate Extended-Release Formulations

An in-vivo/in-vitro correlation study established a Level A correlation for four formulations of pseudoephedrine sulfate modified-release tablets [1]. Linear regression analyses of the mean percentage of dose absorbed versus the mean in-vitro release resulted in statistically significant correlations (r² > 0.99, p < 0.0001) for each formulation [1]. This demonstrates that in-vitro dissolution testing reliably predicts in-vivo absorption for pseudoephedrine sulfate extended-release products.

Formulation Science In Vitro–In Vivo Correlation Extended Release

Stability-Indicating RP-HPLC Method Validation for Pseudoephedrine Sulfate

A validated stability-indicating RP-HPLC method was developed for pseudoephedrine sulfate and its related organic impurities [1]. The method demonstrated linear response over 0.125–0.750 μg mL⁻¹ with correlation coefficient >0.999 and successfully resolved all process-related impurities and forced degradation products [1]. This method enables precise quantitation of pseudoephedrine sulfate in the presence of potential degradants.

Analytical Chemistry Stability Testing Quality Control

Food Effect on Bioavailability of Pseudoephedrine Sulfate Extended-Release Tablets

A study in 24 healthy male volunteers evaluated the effect of food on the bioavailability of pseudoephedrine sulfate from an extended-release tablet core [1]. The findings indicated that the effect of food on the bioavailability and pharmacokinetic profiles of pseudoephedrine sulfate was not likely to be clinically significant [1].

Pharmacokinetics Food Effect Bioavailability

Extended-Release Formulation Patent: Achieving Targeted Plasma Concentrations

A patented extended-release formulation containing pseudoephedrine sulfate is designed to achieve a maximum plasma concentration (Cmax) of approximately 345–365 ng/mL at a Tmax of 7.6–8.4 hours [1]. This controlled release profile enables once-daily dosing and sustained decongestant effect over 24 hours.

Pharmaceutical Formulation Controlled Release Patent

Optimal Use Cases for Pseudoephedrine Sulfate in Pharmaceutical Development and Manufacturing


Development of Extended-Release Matrix Tablets Requiring Level A IVIVC

Formulation scientists developing once-daily or twice-daily extended-release pseudoephedrine products can leverage the established Level A IVIVC (r² > 0.99, p < 0.0001) for pseudoephedrine sulfate to streamline formulation optimization and justify biowaivers for post-approval changes [1].

Quality Control Testing of Pseudoephedrine Sulfate APIs and Finished Dosage Forms

QC laboratories can implement the validated stability-indicating RP-HPLC method with a linear range of 0.125–0.750 μg mL⁻¹ and r² > 0.999 to accurately quantify pseudoephedrine sulfate and resolve impurities/degradants, ensuring batch release compliance with USP monograph specifications (assay 98.0%–100.5%) [2][3].

Formulation of Combination Products with Antihistamines

Pseudoephedrine sulfate is frequently co-formulated with loratadine or desloratadine in extended-release tablets for allergic rhinitis relief. The sulfate salt's compatibility with common extended-release polymers and its predictable in-vitro/in-vivo correlation make it a preferred choice for these combination products [4][5].

Pharmacokinetic Studies and Bioequivalence Assessments

Given the established bioequivalence between repeat-action and conventional dosing regimens (P < 0.10 for AUC and Cmax) and the lack of a clinically significant food effect, pseudoephedrine sulfate is a well-characterized API suitable for comparative bioavailability studies and generic product development [6][7].

Technical Documentation Hub

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